1-Phenylpent-4-yn-2-amine hydrochloride
Overview
Description
“1-Phenylpent-4-yn-2-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .
Chemical Reactions Analysis
Amines, including “this compound”, can undergo various chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .
Scientific Research Applications
Synthesis of Complex Organic Compounds : 1-Phenylpent-4-yn-2-amine hydrochloride is involved in the synthesis of complex organic compounds. For instance, it is used in the efficient synthesis of key intermediates for licofelone, an anti-inflammatory drug. This process involves the synthesis of unstable intermediates, Schiff base formation, and acid hydrolysis, highlighting its utility in complex chemical syntheses (Rádl et al., 2009).
Development of Novel Synthesis Methods : Research has shown that this compound can be used in the development of new synthesis methods. For example, it is utilized in the synthesis of 1-naphthaldehydes via iodine monochloride-promoted cascade reactions, which offer advantages like simple operation, mild conditions, and good efficiency (Li et al., 2016).
Chemical Analysis and Detection : The compound has applications in chemical analysis and detection. It is part of methods for determining amino compounds, where it is derivatized to form acidamides for sensitive fluorescence detection in high-performance liquid chromatography (You et al., 2006).
Photocatalytic Properties : Studies also indicate its role in the study of photocatalytic properties. Metal-organic frameworks based on derivatives of this compound exhibit interesting photocatalytic properties, which can be harnessed for various industrial applications (Fu et al., 2014).
Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been studied for their potential in creating new drugs. For instance, research into the synthesis and characterization of novel compounds for antimicrobial activity often involves derivatives of this chemical (Abubshait et al., 2011).
Material Science : Its use extends to material science, particularly in the development of fluorescent reagents and for the analysis of primary amines. This highlights its versatility in diverse scientific research applications (Chen & Novotny, 1997).
Properties
IUPAC Name |
1-phenylpent-4-yn-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-6-11(12)9-10-7-4-3-5-8-10;/h1,3-5,7-8,11H,6,9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQJNSHMIHMFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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